4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one
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Overview
Description
Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin, a widely used anticoagulant. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the phenyl ring. The molecular formula of Phenyl-d5-7-hydroxywarfarin is C19H11D5O5, and it has a molecular weight of 329.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-d5-7-hydroxywarfarin involves the incorporation of deuterium into the phenyl ring of 7-hydroxywarfarin. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Phenyl-d5-7-hydroxywarfarin follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl-d5-7-hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenyl-d5-7-hydroxywarfarin .
Scientific Research Applications
Phenyl-d5-7-hydroxywarfarin is used extensively in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of warfarin and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of warfarin.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and elimination of warfarin in the body.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes
Mechanism of Action
Phenyl-d5-7-hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxywarfarin: The non-deuterated form of Phenyl-d5-7-hydroxywarfarin.
6’,7’-Dihydroxybergamottin: A compound with similar hydroxylation but different structural features.
7-Hydroxycoumarin glucuronide sodium salt: Another hydroxylated coumarin derivative
Uniqueness
Phenyl-d5-7-hydroxywarfarin is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for precise quantification and tracking of the compound in various biological and chemical processes, making it a valuable tool in research .
Properties
Molecular Formula |
C25H20O5 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C25H20O5/c1-16(26)21(17-10-4-2-5-11-17)25(29,18-12-6-3-7-13-18)22-23(27)19-14-8-9-15-20(19)30-24(22)28/h2-15,21,27,29H,1H3/i2D,4D,5D,10D,11D |
InChI Key |
LVCSWLHWCSUYKD-COTXDTRDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H] |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
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